7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid chemical properties
7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the known chemical properties of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid. Due to the limited availability of published experimental data for this specific compound, this document outlines its fundamental chemical identity and presents a theoretical synthesis pathway. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Properties
7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid is a keto acid derivative of heptanoic acid. Its core structure consists of a seven-carbon aliphatic chain with a carboxylic acid at one end and a 3,5-dimethylphenyl ketone group at the C7 position.
Table 1: Chemical and Physical Properties of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid
| Property | Value | Source |
| IUPAC Name | 7-(3,5-dimethylphenyl)-7-oxoheptanoic acid | N/A |
| CAS Number | 898765-48-5 | [1][2][3] |
| Molecular Formula | C₁₅H₂₀O₃ | [1] |
| Molecular Weight | 248.32 g/mol | [1][3] |
| Physical State | Not available | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
Note: "N/A" indicates that the data is not available in the public domain at the time of this publication.
Experimental Data
A comprehensive search of scientific literature and chemical databases did not yield specific experimental data for 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid, including spectroscopic analyses (NMR, IR, Mass Spectrometry) or detailed experimental protocols for its synthesis and purification. The information available is primarily from chemical suppliers.
Theoretical Synthesis Protocol: Friedel-Crafts Acylation
A plausible and widely used method for the synthesis of aryl ketones is the Friedel-Crafts acylation. The following section outlines a theoretical experimental protocol for the synthesis of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid based on this reaction.
Reaction Scheme:
Caption: Proposed synthesis of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid.
Methodology:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with an inert solvent (e.g., carbon disulfide or nitrobenzene) and a Lewis acid catalyst (e.g., anhydrous aluminum chloride).
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Addition of Reactants: 1,3-Dimethylbenzene (m-xylene) is dissolved in the same inert solvent and added to the flask. Heptanedioic anhydride, dissolved in the inert solvent, is then added dropwise from the dropping funnel to the stirred suspension at a controlled temperature (typically 0-5 °C).
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
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Workup: Upon completion, the reaction mixture is cooled in an ice bath and quenched by the slow addition of crushed ice followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water, a saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.
Note: This is a generalized protocol and would require optimization for temperature, reaction time, and molar ratios of reactants and catalyst to achieve a satisfactory yield and purity of the desired product.
Biological Activity and Signaling Pathways
As of the date of this publication, no studies have been identified in the public domain that investigate the biological activity of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid. Therefore, there is no information available regarding its potential roles in any signaling pathways or its pharmacological effects.
Conclusion
This technical guide consolidates the currently available chemical identity of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid. The significant lack of experimental data, including physical properties, spectroscopic characterization, and biological activity, highlights a clear area for future research. The provided theoretical synthesis protocol offers a starting point for chemists interested in preparing this compound for further study. Further investigation is required to fully characterize this molecule and to explore its potential applications in drug development and other scientific fields.
References
- 1. 7-(3,5-DIMETHYLPHENYL)-7-OXOHEPTANOIC ACID | 898765-48-5 [chemicalbook.com]
- 2. 7-(3,5-dimethylphenyl)-7-oxoheptanoic acid Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 3. 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid_898765-48-5_Hairui Chemical [hairuichem.com]
